molecular formula C26H25NO4S2 B2475962 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one CAS No. 1357844-31-5

1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2475962
CAS No.: 1357844-31-5
M. Wt: 479.61
InChI Key: PSNIJMCUTXHOOX-UHFFFAOYSA-N
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Description

The compound 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one belongs to the class of 3-hydroxy-pyrrol-2-one derivatives, which are characterized by a five-membered lactam ring with diverse substituents. The target molecule features a unique combination of substituents: a 4-ethylphenyl group at position 1, a 4-methylbenzenesulfonyl group at position 4, and a 4-(methylsulfanyl)phenyl group at position 5. These substituents contribute to its electronic, steric, and solubility properties, distinguishing it from related analogs .

Properties

IUPAC Name

1-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-(4-methylsulfanylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S2/c1-4-18-7-11-20(12-8-18)27-23(19-9-13-21(32-3)14-10-19)25(24(28)26(27)29)33(30,31)22-15-5-17(2)6-16-22/h5-16,23,28H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNIJMCUTXHOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. One common method includes the reaction of 4-ethylphenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-(methylsulfanyl)benzaldehyde under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the sulfonyl group results in a sulfide .

Scientific Research Applications

1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent-Driven Properties of Pyrrol-2-one Derivatives

Compound Name / ID Substituents (Positions) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Functional Groups
Target Compound 1: 4-ethylphenyl; 4: 4-methylbenzenesulfonyl; 5: 4-(methylsulfanyl)phenyl Not reported Not reported ~493.6* Sulfonyl, sulfanyl, ethyl
Compound 23 5: 4-trifluoromethoxyphenyl 246–248 32 436.1570 Trifluoromethoxy
Compound 25 5: 3-trifluoromethylphenyl 205–207 9 420.1573 Trifluoromethyl
Compound 20 5: 4-tert-butylphenyl 263–265 62 408.2273 tert-Butyl
Compound 21 5: 4-dimethylaminophenyl Not reported Not reported ~393.4* Dimethylamino
Thiophene-containing analog 5: Thiophen-2-yl; 1: 4-chlorophenyl Not reported Not reported ~369.8* Thiophene, chloro

*Calculated based on molecular formulas.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with EWGs like trifluoromethoxy (Compound 23) and trifluoromethyl (Compound 25) exhibit moderate melting points (205–248°C) but lower yields (9–32%) due to steric and electronic challenges during synthesis .
  • Bulky Substituents : The tert-butyl group in Compound 20 increases steric bulk, leading to a high melting point (263–265°C) and improved yield (62%) .
  • Sulfur-Containing Groups : The target compound’s methylbenzenesulfonyl and methylsulfanyl groups likely enhance solubility in polar solvents compared to fluorinated analogs, though melting point data are unavailable for direct comparison.

Key Observations :

  • The target compound’s synthesis likely requires specialized steps for introducing the sulfonyl and sulfanyl groups, which may involve sulfonation or nucleophilic substitution reactions.
  • Fluorinated analogs (e.g., Compounds 23, 25) are synthesized via aldehyde condensations, but yields vary significantly based on substituent reactivity .
  • The thiophene-containing analog employs a chemoselective cross-coupling strategy, highlighting the versatility of pyrrol-2-one synthesis .

Spectroscopic and Computational Analysis

NMR and Electronic Properties

  • NMR Shifts : demonstrates that substituents alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44). The target compound’s sulfonyl and sulfanyl groups are expected to induce downfield shifts in proton and carbon NMR spectra due to their electron-withdrawing nature .
  • Computational Tools: Software like Multiwfn (for electron density analysis) and SHELX (for crystallography) can model noncovalent interactions (e.g., hydrogen bonds, steric effects) influenced by the sulfonyl group .

Biological Activity

The compound 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with significant potential in medicinal chemistry and other biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole core with various substituents that enhance its biological activity. Its molecular formula is C23H25NO4SC_{23}H_{25}NO_4S, with a molecular weight of approximately 409.43 g/mol . The structural complexity allows for diverse interactions with biological targets.

Structural Characteristics

FeatureDescription
Core StructurePyrrole derivative
Functional GroupsHydroxy, sulfonyl, methylthio, ethylphenyl
Molecular FormulaC23H25NO4SC_{23}H_{25}NO_4S
Molecular Weight409.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets , including enzymes and receptors. The presence of the hydroxy group enhances solubility and potential interactions with target sites, while the sulfonyl group may facilitate binding through electrostatic interactions.

Potential Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors, influencing signaling pathways related to neuroprotection or anti-inflammatory responses.

Antitumor Activity

Research indicates that compounds with similar structures have shown promising antitumor properties . For instance, sulfonamide analogs have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects , particularly in models of neurodegenerative diseases. This activity could be linked to its ability to modulate dopaminergic signaling pathways, as seen in related compounds that act selectively on dopamine receptors .

Anti-inflammatory Properties

Compounds featuring similar functional groups have been noted for their anti-inflammatory effects. The sulfonyl group can enhance the compound's ability to inhibit inflammatory mediators, which is critical in treating conditions like arthritis or other inflammatory disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrole derivatives similar to the compound :

  • Dopamine Receptor Interaction :
    • A study highlighted a compound structurally related to our target that acted as a selective agonist for the D3 dopamine receptor, promoting neuroprotection in dopaminergic neurons derived from iPSCs .
    • The compound displayed an EC50 value of 710 nM for D3R-mediated β-arrestin recruitment, indicating significant receptor engagement.
  • Antitumor Efficacy :
    • Research on sulfonimidamide analogs revealed substantial antitumor activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
    • These findings suggest that modifications to the pyrrole structure can enhance therapeutic efficacy.
  • Comparative Analysis :
    • A comparative study evaluated several pyrrole derivatives for their biological activities and found that those with specific substitutions exhibited enhanced antimicrobial and anti-inflammatory properties compared to others.

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